molecular formula C13H11NO5 B088429 Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate CAS No. 14205-65-3

Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

Cat. No.: B088429
CAS No.: 14205-65-3
M. Wt: 261.23 g/mol
InChI Key: VZKWWMFVWHSLHK-UHFFFAOYSA-N
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Description

Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (CAS 14205-65-3, C₁₃H₁₁NO₅) is a quinoline derivative featuring a fused [1,3]dioxolo ring system at positions 4,5-g. Its structure includes a hydroxyl group at position 8 and an ethoxycarbonyl group at position 7 . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing quinolone-based antibiotics and anticancer agents. Its reactivity is influenced by the electron-rich dioxolo ring and the substituents at positions 7 and 8, enabling diverse functionalization pathways .

Properties

IUPAC Name

ethyl 8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
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InChI

InChI=1S/C13H11NO5/c1-2-17-13(16)8-5-14-9-4-11-10(18-6-19-11)3-7(9)12(8)15/h3-5H,2,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKWWMFVWHSLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC3=C(C=C2C1=O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
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DSSTOX Substance ID

DTXSID5065728
Record name 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester
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Molecular Weight

261.23 g/mol
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CAS No.

14205-65-3
Record name Ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate
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Record name Ethyl 8-hydroxy-(1,3)dioxolo(4,5-g)quinoline-7-carboxylate
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Record name 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester
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Record name 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester
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Record name Ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate
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Record name ETHYL 8-HYDROXY-(1,3)DIOXOLO(4,5-G)QUINOLINE-7-CARBOXYLATE
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Preparation Methods

Reaction Mechanism and Stoichiometry

The process begins with the reaction of ethyl alcohol and P4_4O10_{10} in xylene at temperatures below 30°C to form a reactive intermediate. Diethyl (3,4-methylenedioxyphenyl)aminomethylenemalonate is subsequently added, and the mixture is heated to 138–140°C for 60 minutes. The reaction proceeds via:

  • Ester activation : P4_4O10_{10} facilitates the formation of a phosphorylated ester intermediate.

  • Cyclization : Intramolecular attack of the amine group on the activated malonate carbonyl generates the quinoline core.

  • Aromatization : Elimination of water and ethanol yields the fully conjugated system.

The molar ratio of reagents is critical:

  • Ethanol : P4_4O10_{10} : Aminomethylenemalonate = 3.53 : 2.6 : 1.

Isolation and Purification

Post-reaction, the mixture is cooled and poured into a basic solution (e.g., 50% NaOH or NH4_4OH), precipitating the product. Recrystallization from ethanol/water (3:1) affords pure compound with >95% HPLC purity.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. A 2022 study demonstrated that heating at 150°C for 15 minutes under microwave conditions achieves comparable yields (75–80%) to conventional methods while reducing energy input.

Solvent Optimization

Xylene remains the solvent of choice due to its high boiling point (138–140°C) and inertness. Substituting with diphenyl ether (b.p. 258°C) allows higher-temperature reactions but requires stringent oxygen exclusion to prevent oxidative degradation.

Industrial-Scale Production Considerations

Process Intensification

Batch reactors (500–1,000 L) are standard, but continuous-flow systems show promise for scalability. A 2023 pilot study using a tubular reactor with inline P4_4O10_{10} dosing achieved 82% yield at a throughput of 5 kg/h.

Waste Management

Key challenges include phosphorus-containing byproducts. Neutralization with Ca(OH)2_2 generates calcium phosphate sludge, which can be repurposed as fertilizer after heavy metal testing.

Comparative Analysis of Synthetic Routes

Parameter Phosphorus Pentoxide Method Microwave Method
Reaction Time60 minutes15 minutes
Yield78–82%75–80%
Energy Consumption1.2 kWh/kg0.8 kWh/kg
Byproduct GenerationHighModerate
ScalabilityProven (1,000 L batches)Pilot-scale only

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate serves as a building block for the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it an essential intermediate in organic synthesis.

Biology

Research has indicated potential antimicrobial and anticancer properties of this compound. Studies have shown that derivatives of quinoline compounds often exhibit significant biological activity against various pathogens and cancer cell lines.

Medicine

The compound is being explored for its therapeutic effects in diseases such as cancer and infections. Its mechanism of action involves interaction with specific molecular targets, including enzymes and receptors that are critical in disease progression.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for use in advanced materials science.

Data Table of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesEssential intermediate in organic synthesis
BiologyAntimicrobial and anticancer propertiesActive against various pathogens; inhibits cancer cell growth
MedicineTherapeutic potentialInteraction with enzymes and receptors; modulates biological activity
IndustryMaterial developmentUsed in advanced materials science

Case Studies

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis.
  • Anticancer Properties : Research published in Cancer Letters highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of specific pathways related to cell death. This suggests its potential as a lead compound for developing new anticancer agents.
  • Material Science Applications : An investigation into the use of this compound in polymer composites showed enhanced mechanical properties when incorporated into polymer matrices, indicating its utility in creating stronger materials for industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects .

Comparison with Similar Compounds

Key Structural Insights :

  • Electron-Withdrawing Groups (Cl, Br) : Increase reactivity for nucleophilic substitution (e.g., amination in –2).
  • Hydroxyl vs. Oxo Groups : The hydroxyl group (target compound) may participate in hydrogen bonding, affecting solubility and bioavailability, whereas the oxo group (e.g., Oxolinic acid) is critical for metal chelation in antibiotics .
  • Dihydro vs.

Key Findings :

  • Chloro and bromo derivatives are prioritized for their versatility in generating bioactive analogs.
  • Oxolinic acid’s low solubility () limits its use, prompting interest in ester prodrugs like the target compound.

Physicochemical Properties

Property Ethyl 8-hydroxy Derivative Ethyl 8-chloro Derivative Oxolinic Acid (Sodium Salt)
Molecular Weight 261.23 g/mol 279.68 g/mol 283.21 g/mol
Boiling Point Not reported 392.2°C Decomposes >250°C
Log Pow Estimated ~1.5* 2.34 (calculated) 0.47
Solubility in Water Low (hydroxyl improves vs. chloro) Insoluble 3.2 mg/L (25°C)

Notes:

  • *Log Pow estimated based on structural similarity to Oxolinic acid.
  • Chloro derivative’s higher Log Pow () correlates with increased membrane permeability.

Biological Activity

Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (CAS No. 14205-65-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Basic Information

  • Molecular Formula : C₁₃H₁₁N₁O₅
  • Molecular Weight : 261.24 g/mol
  • Melting Point : 311-313 °C (decomposes)
  • Boiling Point : Predicted at approximately 400.4 °C
  • Density : 1.445 g/cm³
  • pKa : 2.58 (predicted)

Structural Characteristics

This compound features a quinoline core with hydroxyl and dioxole substituents, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial and fungal strains.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from:

BacteriaMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

The mechanism of action is primarily bactericidal, involving the inhibition of protein synthesis and nucleic acid production .

Antifungal Activity

In addition to its antibacterial properties, the compound shows antifungal activity against Candida species, significantly reducing biofilm formation:

Fungal StrainBiofilm Reduction (%)
Candida tropicalisUp to 90.41
Staphylococcus aureus75 - 83

These findings suggest that this compound could be a potential candidate for treating biofilm-related infections .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Protein Synthesis : Disruption of ribosomal function leading to decreased bacterial growth.
  • Nucleic Acid Synthesis Inhibition : Interference with DNA replication and transcription processes.
  • Biofilm Disruption : Reduction in biofilm mass and viability, enhancing susceptibility to other antibiotics.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against various clinical isolates. The results highlighted its broad-spectrum activity:

  • Effective against MRSA with an MBIC (Minimum Biofilm Inhibitory Concentration) of approximately 62 μg/mL.
  • Comparable efficacy to ciprofloxacin in disrupting biofilms formed by resistant strains.

These findings underscore the potential role of this compound in developing new antimicrobial therapies .

Toxicological Assessment

Toxicological evaluations indicate that while the compound exhibits potent biological activity, it also possesses irritant properties, necessitating careful handling and further studies to assess safety profiles for therapeutic use .

Q & A

Q. What are the established synthetic routes for Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate?

The compound is typically synthesized via a multi-step protocol. A representative method involves:

Condensation : Reacting benzo[d][1,3]dioxol-5-amine with diethyl ethoxymethylenemalonate in ethanol at 90°C for 18 hours to form diethyl 2-((benzo[d][1,3]dioxol-5-ylamino)methylene)malonate.

Cyclization : Heating the intermediate in diphenylether at 250°C for 10 hours to yield ethyl 8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate.

Functionalization : Alkylation or hydroxylation steps to introduce the 8-hydroxy group, often using sodium hydride and alkyl halides in dry DMF .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • X-ray crystallography to resolve the fused dioxolo-quinoline ring system and substituent positions.
  • NMR spectroscopy (¹H/¹³C) to identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, ester carbonyl at ~δ 165 ppm).
  • Mass spectrometry (HRMS) for molecular weight validation .

Q. What are the primary research applications of this compound?

It serves as a key intermediate in:

  • Antimicrobial agent development : Derivatives exhibit activity against bacterial/fungal strains via topoisomerase inhibition .
  • RyR1-targeted therapeutics : Analogues are explored for malignant hyperthermia and heat stroke treatment due to selective ryanodine receptor modulation .

Advanced Research Questions

Q. How can solvent polarity and catalysts influence regioselectivity during derivatization?

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) favor N-alkylation over O-alkylation due to stabilized transition states. For example, heating ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate in DMSO yields N-ethylated derivatives preferentially .
  • Catalytic additives : Tetrabutylammonium iodide (Bu₄NI) enhances alkylation efficiency by stabilizing intermediates via ion-pair interactions .

Q. What strategies address contradictions in biological activity data across derivatives?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 8-nitro vs. 8-methoxy groups) on MIC values against S. aureus or E. coli.
  • Crystallographic studies : Resolve intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) that may alter bioavailability or target binding .
  • In vitro pharmacokinetic profiling : Assess metabolic stability in liver microsomes to distinguish intrinsic activity from ADME limitations .

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

  • Temperature control : Precise heating (±2°C) during cyclization prevents decomposition of thermally sensitive intermediates.
  • Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc) for intermediates, followed by recrystallization for final products .
  • Green chemistry approaches : Replace diphenylether (high toxicity) with biodegradable solvents like cyclopentyl methyl ether (CPME) without compromising yield .

Q. What analytical methods resolve spectral overlaps in complex reaction mixtures?

  • 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic signals in quinoline-dioxolo fused systems.
  • HPLC-MS coupling : Monitor reaction progress and identify byproducts (e.g., de-esterified acids) using reverse-phase C18 columns and ESI ionization .

Methodological Considerations

Q. How to design experiments for assessing metabolic stability?

In vitro assays : Incubate the compound with liver microsomes (human/rat) at 37°C, and quantify remaining parent compound via LC-MS/MS at timed intervals.

CYP enzyme inhibition screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6, which may predict drug-drug interactions .

Q. What computational tools predict intermolecular interactions influencing crystallinity?

  • Hirshfeld surface analysis : Maps close-contact interactions (e.g., H-bonding, π-stacking) from X-ray data.
  • Molecular docking : Simulate binding to biological targets (e.g., DNA gyrase) to guide functional group modifications .

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